molecular formula C13H17ClO2 B7869424 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone

Cat. No.: B7869424
M. Wt: 240.72 g/mol
InChI Key: XVLMJZLXWNNWPR-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone is an organic compound with the molecular formula C13H17ClO2 It is characterized by the presence of a chlorinated phenyl ring substituted with an isopentyloxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of di- or tri-halogenated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound’s chlorinated phenyl ring and ethanone moiety allow it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)ethanone
  • 1-(4-(2-chloroethoxy)phenyl)ethanone
  • 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone

Comparison: 1-(3-Chloro-4-(isopentyloxy)phenyl)ethanone is unique due to the presence of the isopentyloxy group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[3-chloro-4-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-9(2)6-7-16-13-5-4-11(10(3)15)8-12(13)14/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLMJZLXWNNWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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